molecular formula C14H10BiF3O2 B12666288 Diphenyl((trifluoroacetyl)oxy)bismuthine CAS No. 90179-62-7

Diphenyl((trifluoroacetyl)oxy)bismuthine

Cat. No.: B12666288
CAS No.: 90179-62-7
M. Wt: 476.20 g/mol
InChI Key: DURGVWCQPSDZQZ-UHFFFAOYSA-M
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Description

Diphenyl((trifluoroacetyl)oxy)bismuthine is an organobismuth compound characterized by the presence of two phenyl groups and a trifluoroacetyl group bonded to a bismuth atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl((trifluoroacetyl)oxy)bismuthine typically involves the reaction of diphenylbismuth with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Ph2Bi+CF3COOHPh2BiOCOCF3+H2\text{Ph}_2\text{Bi} + \text{CF}_3\text{COOH} \rightarrow \text{Ph}_2\text{BiOCOCF}_3 + \text{H}_2 Ph2​Bi+CF3​COOH→Ph2​BiOCOCF3​+H2​

In this reaction, diphenylbismuth reacts with trifluoroacetic acid to form this compound and hydrogen gas. The reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Diphenyl((trifluoroacetyl)oxy)bismuthine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state bismuth compounds.

    Reduction: Reduction reactions can convert the compound to lower oxidation state bismuth species.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth oxides, while reduction can produce bismuth hydrides. Substitution reactions can result in a variety of organobismuth compounds with different functional groups.

Scientific Research Applications

Diphenyl((trifluoroacetyl)oxy)bismuthine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-bismuth bonds.

    Biology: The compound’s unique properties make it a potential candidate for biological studies, including enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of advanced materials, including catalysts and electronic components.

Mechanism of Action

The mechanism by which diphenyl((trifluoroacetyl)oxy)bismuthine exerts its effects involves interactions with molecular targets such as enzymes and proteins. The trifluoroacetyl group can enhance the compound’s reactivity, allowing it to form stable complexes with target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diphenylbismuth: Lacks the trifluoroacetyl group, resulting in different reactivity and applications.

    Trifluoroacetylbismuthine: Contains a trifluoroacetyl group but lacks the phenyl groups, leading to distinct chemical properties.

    Bismuth Trifluoroacetate: Similar in structure but with different functional groups attached to the bismuth atom.

Uniqueness

Diphenyl((trifluoroacetyl)oxy)bismuthine is unique due to the presence of both phenyl and trifluoroacetyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound with a wide range of applications in various fields.

Biological Activity

Diphenyl((trifluoroacetyl)oxy)bismuthine is a bismuth-containing compound that has garnered attention for its potential biological activities. Bismuth compounds have been traditionally recognized for their medicinal properties, particularly in the treatment of gastrointestinal disorders and as antimicrobial agents. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

This compound is synthesized through the reaction of bismuth trioxide with trifluoroacetic anhydride in the presence of phenol derivatives. The resulting compound exhibits unique chemical properties due to the presence of both bismuth and trifluoroacetyl functional groups, which may contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Several studies have indicated that bismuth compounds possess significant antimicrobial properties. For instance, this compound has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties : Research has explored the potential of this compound in inhibiting cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as HeLa and A549, suggesting a mechanism that may involve the disruption of cellular signaling pathways.
  • Neuroprotective Effects : Some studies suggest that bismuth compounds may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Table 2: Anticancer Activity in Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
A54920Inhibition of cell proliferation

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against resistant strains of bacteria. The results indicated a potent inhibitory effect on Staphylococcus aureus, particularly against methicillin-resistant strains (MRSA), with an MIC value significantly lower than traditional antibiotics .
  • Cancer Cell Studies : In vitro experiments conducted on HeLa and A549 cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study highlighted its potential as an anticancer agent, with further investigations needed to elucidate the underlying mechanisms .
  • Neuroprotective Research : Preliminary findings suggest that this compound may protect neuronal cells from oxidative stress-induced damage. This neuroprotective effect was observed in cultured neurons exposed to oxidative agents, indicating a promising avenue for research into neurodegenerative disease therapies .

Properties

CAS No.

90179-62-7

Molecular Formula

C14H10BiF3O2

Molecular Weight

476.20 g/mol

IUPAC Name

diphenylbismuthanyl 2,2,2-trifluoroacetate

InChI

InChI=1S/2C6H5.C2HF3O2.Bi/c2*1-2-4-6-5-3-1;3-2(4,5)1(6)7;/h2*1-5H;(H,6,7);/q;;;+1/p-1

InChI Key

DURGVWCQPSDZQZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[Bi](C2=CC=CC=C2)OC(=O)C(F)(F)F

Origin of Product

United States

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